N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine
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Overview
Description
The compound “N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The molecule also contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the chlorophenyl group. Pyridine derivatives can be synthesized using various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The chlorophenyl group could potentially be introduced through a halogenation reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to participate in a wide range of reactions, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Pyridine derivatives, for example, are known to have a wide range of physical and chemical properties .Scientific Research Applications
Pyrolysis of α-Amino Acids
The formation of polycyclic aromatic compounds (PACs) and nitrogen-containing polycyclic aromatic compounds (N-PACs) from the pyrolysis of α-amino acids, including asparagine, has been studied. The research investigated different decomposition pathways such as decarboxylation and deammoniation leading to various PACs under different pyrolysis conditions (Sharma, Chan, Seeman, & Hajaligol, 2003).
Chlorination/Chloramination of Organic Nitrogen Compounds
A study on the formation of trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN) during chlorination and chloramination of organic nitrogen compounds, including asparagine, highlights the chemical behavior of these compounds under treatment processes, potentially affecting water quality (Yang, Shen, Guo, Peng, & Liang, 2012).
Synthesis of Nitromethylene Heterocycles
The synthesis of 3-(6-chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran via novel approaches using alpha-nitro ketone intermediates demonstrates innovative chemical synthesis methods. These compounds serve as probes for studying nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Enzyme Inhibition for Anti-Inflammatory Compounds
Research on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for developing anti-inflammatory agents identified compounds interacting with Asparagine residue flanking the catalytic pocket, blocking substrate entrance. This highlights the role of specific amino acids in drug design and enzyme inhibition (Li, Yang, Chen, Zhu, Huang, Zheng, Qiu, & Fu, 2012).
Phototherapy and Chemical Properties
A study on the photo-induced oxidation of complexes related to pyridin-2-ylmethyl)-alpha-asparagine derivatives elucidates their behavior under UV or visible irradiation, offering insights into their potential applications in phototherapy and materials science (Draksharapu, Li, Roelfes, & Browne, 2012).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for use in the development of new drugs or materials. Additionally, studies could be conducted to better understand its mechanism of action and potential effects on the body .
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-3-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-16(23)14(8-15(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOSULZIIHAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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